SGC-UBD253 is a chemical probe developed by the Structural Genomics Consortium in collaboration with Professor Mark Lautens from the University of Toronto. This compound specifically targets the ubiquitin binding domain of histone deacetylase 6, or HDAC6. SGC-UBD253 exhibits a high binding affinity with a dissociation constant (KD) of 84 nanomolar and effectively inhibits the interaction between HDAC6 and ISG15, with an effective concentration (EC50) of 1.9 micromolar . This makes it a valuable tool for research into the biological functions and therapeutic potential of HDAC6.
SGC-UBD253 is classified as a small molecule inhibitor and is part of a broader category of compounds targeting ubiquitin binding domains. It was identified through structure-activity relationship studies aimed at optimizing compounds that interact with the ubiquitin binding domain of HDAC6, which plays a significant role in cellular processes such as protein degradation and autophagy . The compound has been characterized for its selectivity against other ubiquitin binding domains, making it particularly useful for specific biological investigations.
The synthesis of SGC-UBD253 involves a multi-step process:
This synthetic route allows for the precise control over the chemical properties of SGC-UBD253, facilitating its efficacy as a research tool.
The molecular structure of SGC-UBD253 features a quinazolinone core that is crucial for its interaction with HDAC6. The compound's design includes specific functional groups that enhance its binding capabilities to the ubiquitin binding domain. Detailed structural data can be obtained through techniques such as X-ray crystallography, which elucidates how SGC-UBD253 interacts at the molecular level with its target .
SGC-UBD253 undergoes several chemical reactions that are essential for its functionality:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution.
The mechanism by which SGC-UBD253 exerts its effects involves its binding to the ubiquitin binding domain of HDAC6. This interaction inhibits the deacetylation process of microtubules and disrupts the transport of protein aggregates to aggresomes for degradation. In particular, it interferes with the interaction between HDAC6 and ISG15, highlighting its role in modulating cellular processes related to protein homeostasis .
SGC-UBD253 exhibits several notable physical and chemical properties:
These properties are crucial for its application in biological assays and experiments.
SGC-UBD253 has diverse applications across multiple scientific fields:
Histone deacetylase 6 (HDAC6) is a structurally unique member of the histone deacetylase family, distinguished by its tandem catalytic domains and a C-terminal zinc-finger ubiquitin-binding domain (UBD). Unlike nuclear histone deacetylases, HDAC6 primarily localizes to the cytoplasm, where it regulates critical processes such as microtubule dynamics, cellular motility, and—most notably—protein quality control. HDAC6 serves as a central effector in the cellular stress response by recognizing and facilitating the clearance of misfolded proteins, thereby maintaining proteostasis. Its dysfunction is linked to neurodegenerative diseases, cancer progression, and viral pathogenesis due to impaired protein degradation pathways [1] [2].
The zinc-finger ubiquitin-binding domain of HDAC6 binds free C-terminal diglycine motifs (RLRGG) of unanchored ubiquitin chains attached to misfolded proteins. This recognition initiates a cascade: Polyubiquitinated aggregates are cleaved by deubiquitinases (e.g., ataxin-3), releasing unanchored ubiquitin chains that HDAC6-UBD selectively binds. Subsequently, HDAC6 recruits dynein motors via its dynein motor-binding domain, transporting cargo along microtubules to the microtubule organizing center. Here, aggregates coalesce into an aggresome, which is encapsulated by autophagosomes and degraded upon lysosomal fusion. This pathway serves as a critical compensatory mechanism when proteasomal degradation is overwhelmed, as observed in proteasome-inhibitor-resistant cancers [2] [3].
Pharmacological inhibition of HDAC6 has historically focused on its catalytic deacetylase domains, with several inhibitors in clinical trials for cancer. However, catalytic inhibitors exhibit limitations:
In contrast, targeting the ubiquitin-binding domain offers precision:
Ubiquitin-binding domains are challenging therapeutic targets due to their shallow, hydrophilic interfaces and conserved ubiquitin-binding residues across ~200 human proteins. Prior to 2023, no selective chemical probes existed for HDAC6-UBD, hindering mechanistic studies. Early inhibitors exhibited weak potency (>2 μM) or cross-reactivity with ubiquitin-binding domains in other proteins (e.g., BRCA1). Consequently, the field urgently required chemical tools to validate the ubiquitin-binding domain as a druggable target and explore its therapeutic potential [1] [2] [3].
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